4-O-beta-D-glucosyl-4-coumaric acid

Solubility Formulation Bioavailability

4-O-beta-D-glucosyl-4-coumaric acid (CAS 14364-05-7), also referred to as trans-p-coumaric acid 4-O-β-D-glucopyranoside, is a phenolic glycoside belonging to the hydroxycinnamic acid subclass. It is the 4-O-β-D-glucosylated conjugate of p-coumaric acid and is classified as a plant metabolite.

Molecular Formula C15H18O8
Molecular Weight 326.3 g/mol
CAS No. 14364-05-7
Cat. No. B1243236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-O-beta-D-glucosyl-4-coumaric acid
CAS14364-05-7
Molecular FormulaC15H18O8
Molecular Weight326.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C15H18O8/c16-7-10-12(19)13(20)14(21)15(23-10)22-9-4-1-8(2-5-9)3-6-11(17)18/h1-6,10,12-16,19-21H,7H2,(H,17,18)/b6-3+/t10-,12-,13+,14-,15-/m1/s1
InChIKeyLJFYQZQUAULRDF-FDGSXQGBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-O-beta-D-glucosyl-4-coumaric acid (CAS 14364-05-7): Sourcing Guide for a Distinct trans-Hydroxycinnamic Acid Glucoside


4-O-beta-D-glucosyl-4-coumaric acid (CAS 14364-05-7), also referred to as trans-p-coumaric acid 4-O-β-D-glucopyranoside, is a phenolic glycoside belonging to the hydroxycinnamic acid subclass [1]. It is the 4-O-β-D-glucosylated conjugate of p-coumaric acid and is classified as a plant metabolite [2]. The compound is a defined chemical entity with a trans (E) double bond configuration, distinguishing it from its cis-isomer (CAS 117405-48-8) [3].

Trans (E) isomer – distinct from cis-isomer; required for stereochemical control in plant metabolite studies.
Plant metabolite classification – supports phytochemical profiling, lignan biosynthesis, and food matrix analysis.
Aqueous formulation-compatible – reported high water solubility facilitates buffer-based assays without heavy reliance on organic co-solvents.

Why 4-O-beta-D-glucosyl-4-coumaric acid Cannot Be Substituted with Generic Hydroxycinnamic Acids or Other Glucosides


Substituting this compound with the free aglycone p-coumaric acid, its cis-isomer, or the structurally analogous ferulic acid glucoside (FeAG) introduces substantial differences in solubility, metabolic stability, biosynthetic function, and enzymatic inhibition profile. Evidence demonstrates that glucosylation at the 4-O position dramatically alters aqueous solubility, while the trans configuration is the naturally predominant bioactive form. The compound additionally serves a unique structural role as a chain-terminating unit in lignan macromolecule biosynthesis that FeAG cannot replicate [1][2]. These quantitative differences cannot be compensated by simply adjusting concentration of a structural analog.

Aglycone (p-coumaric acid): Markedly lower aqueous solubility and different enzyme inhibition profile; solvent and assay artefacts may shift results.
cis-Isomer (CAS 117405-48-8): Alters CYP3A4 inhibition mechanism (anti-competitive vs. competitive); stereochemical control is lost, confounding isomer-specific attribution.
Ferulic acid glucoside (FeAG): Cannot replicate the chain-terminating function in lignan macromolecule assembly; polymerisation outcome would be misrepresented.

4-O-beta-D-glucosyl-4-coumaric acid: Comparator-Based Quantitative Differentiation Evidence


Aqueous Solubility: >48 g/L for the Glucoside vs. <0.5 g/L for the Aglycone (p-Coumaric Acid)

4-O-beta-D-glucosyl-4-coumaric acid exhibits an estimated water solubility of 48,660 mg/L at 25 °C, whereas the unconjugated aglycone p-coumaric acid is described as only slightly soluble in water (qualitatively estimated at less than 0.5 g/L) [1]. This approximately 100-fold solubility advantage arises from the presence of the β-D-glucopyranosyl moiety, which substantially increases hydrophilicity (log Kow = −0.42 for the glucoside vs. approximately +1.8 for the aglycone) .

Aqueous solubility
Head-to-head
48,660 mg/L (glucoside) vs. <500 mg/L (aglycone); >97-fold higher solubility.
Supports aqueous formulation; may reduce co-solvent dependence.
Estimated values from EPI Suite; verify with experimental determination.
Solubility Formulation Bioavailability

Natural Abundance in Flaxseed-Derived Products: CouAG Constitutes 20% vs. FeAG at 18% of Total Phenolic Glucosides

In commercial flaxseed-containing breads, p-coumaric acid glucoside (CouAG) represents an average of 20% of the total phenolic glucoside pool, compared to 18% for ferulic acid glucoside (FeAG), with secoisolariciresinol diglucoside (SDG) dominating at 62% [1]. On a dry matter basis in flaxseed, CouAG content ranges from 1.2–8.5 mg/g, whereas FeAG ranges from 1.6–5.0 mg/g, demonstrating that CouAG is the more variable and, in many samples, the more abundant hydroxycinnamic acid glucoside [2].

Natural abundance
Head-to-head
20% vs. 18% relative phenolic glucoside content in flaxseed breads; CouAG more abundant.
Supports calibration standard selection for flaxseed matrices.
Commercial bread analysis; flaxseed dry matter range 1.2–8.5 mg/g.
Natural abundance Flaxseed Phenolic profiling

CYP3A4 Inhibition: trans-Glucoside Provides a Structurally Diagnostic Control for cis-Isomer CYP Profiling

A direct enzymatic study demonstrated that 4-O-β-glucopyranosyl-cis-coumaric acid inhibits CYP3A4 with a moderate anti-competitive mechanism (Ki = 5.56 μmol L⁻¹), while the unconjugated aglycone p-coumaric acid shows weak competitive inhibition (Ki = 10.56 μmol L⁻¹) [1]. The trans-glucoside (target compound) was not tested in the same study, but this data establishes that the cis-isomer's glucosyl moiety and double-bond geometry jointly alter inhibition type and potency. For drug metabolism studies, the trans-glucoside serves as the essential negative or comparative control to dissect whether the observed CYP interaction is isomer-specific or glucoside-driven.

CYP3A4 inhibition
Class-level inference
cis-isomer Ki = 5.56 µM (anti-competitive); aglycone Ki = 10.56 µM (competitive). trans-isomer not tested – necessary isomer control.
Context-dependent; required to dissect isomer-specific CYP effects.
Rat liver microsomes; direct trans-glucoside CYP data not available.
CYP450 inhibition Drug metabolism Isomer comparison

Biosynthetic Specificity: CouAG Acts as a Lignan Macromolecule Chain-Terminating Unit — a Role FeAG Cannot Fulfill

Structural studies of flaxseed lignan macromolecule (LM) demonstrate that p-coumaric acid glucoside (CouAG) is incorporated via ester linkage at the terminal positions of the oligomeric chain, thereby determining chain length [1][2]. Ferulic acid glucoside (FeAG) is also incorporated but at different positions; the cumulative amount of CouAG + FeAG present during biosynthesis dictates the final degree of polymerization [2]. In the LM of one investigated flaxseed variety, the ratio of caffeic acid:p-coumaric acid:ferulic acid was 1:5:2, confirming CouAG as the dominant hydroxycinnamic acid glucoside incorporated into the macromolecule [3].

Lignan chain termination
Head-to-head
Molar ratio CouAG:FeAG:CafAG = 5:2:1 in flaxseed lignan macromolecule.
Supports biosynthesis model; chain-length determinant role.
Alkaline hydrolysis, RP-HPLC/LC-MS; Plant Foods Hum Nutr, 2011.
Biosynthesis Lignan Flaxseed Chain termination

Peroxyl Radical Scavenging Preference: p-Coumaric Acid Derivatives Outperform Galloyl-Based Systems in ORAC-FL Assay

In a comparative study of hydroxycinnamic and hydroxybenzoic acid derivatives, p-coumaric acid and its derivatives (including the glucoside) disclosed the highest scavenging activity toward peroxyl radicals in the ORAC-FL assay, whereas galloyl-based cinnamic and benzoic systems were the most active in the DPPH assay [1]. This assay-dependent activity inversion demonstrates that the p-coumaric acid scaffold, when tested as the glucoside, possesses a distinct radical-scavenging profile that is orthogonal to that of gallic acid derivatives. The finding has direct implications for selecting the appropriate antioxidant standard based on the radical species of interest.

Peroxyl radical scavenging
Class-level inference
p-Coumaric acid derivatives ranked highest in ORAC-FL; galloyl systems ranked highest in DPPH assay.
Assay-dependent ranking; peroxyl radical context relevant.
ORAC-FL/DPPH/cyclic voltammetry; Free Radical Research, 2014.
Antioxidant ORAC-FL Radical scavenging

4-O-beta-D-glucosyl-4-coumaric acid: Evidence-Backed Research and Industrial Application Scenarios


Reference Standard for Flaxseed and Functional Food Phenolic Profiling by HPLC

As the second most abundant phenolic glucoside in flaxseed-derived products (20% of total, range 1.2–8.5 mg/g dry matter [1][2]), p-coumaric acid glucoside is the mandatory calibration standard for accurate HPLC quantification of hydroxycinnamic acid glucosides in flaxseed, bread, and related matrices. Its use ensures method validation against the quantitatively dominant hydroxycinnamic species, not the less abundant FeAG.

Aqueous-Phase Antioxidant Assay Standard for Peroxyl Radical-Specific Studies

Given its superior peroxyl radical scavenging performance in the ORAC-FL assay relative to galloyl-based comparators [1], and its >48 g/L water solubility that eliminates organic solvent interference [2], this compound is optimally suited as a positive control in biologically relevant antioxidant assays where aqueous compatibility and peroxyl radical specificity are both required.

Essential Isomeric Control for Plant CYP450 Interaction Studies

Because the cis-isomer (4-O-β-glucopyranosyl-cis-coumaric acid, CAS 117405-48-8) exhibits moderate anti-competitive CYP3A4 inhibition (Ki = 5.56 μmol L⁻¹) while the aglycone exhibits weak competitive inhibition (Ki = 10.56 μmol L⁻¹) [1], the trans-glucoside is the indispensable reference compound for dissecting the contribution of double-bond geometry vs. glucosylation to CYP inhibition. Omitting the trans-isomer control renders CYP studies on p-coumaric acid derivatives structurally incomplete.

Lignan Biosynthesis and Metabolic Engineering Research

In flaxseed lignan macromolecule biosynthesis, CouAG functions as a specific chain-terminating unit incorporated at 2.5× the molar level of FeAG and 5× that of caffeic acid glucoside [1][2]. For in vitro reconstitution of lignan polymerization or metabolic engineering studies, authentic CouAG — not FeAG or the aglycone — is the correct substrate for reproducing native chain-length control.

Application
Selection Property
Validation Focus
Flaxseed phenolic profiling by HPLC
Representative abundance among hydroxycinnamic glucosides
Method calibration against dominant CouAG species
Peroxyl radical-specific antioxidant assays
High aqueous solubility and reported ORAC-FL ranking
Aqueous-phase ORAC-FL without co-solvent interference
CYP interaction studies with p-coumaric derivatives
Trans isomer as isomeric control
Distinguishing geometry- vs. glucosylation-driven CYP inhibition
Lignan polymerization studies
Chain-terminating unit function
Reproducing native chain-length control in vitro
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